Potassium O-pentan-2-yl carbonodithioate

Description

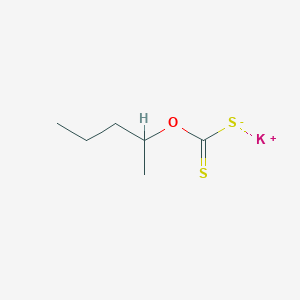

Potassium O-pentan-2-yl carbonodithioate is a potassium salt of a carbonodithioic acid ester, characterized by the pentan-2-yl (sec-pentyl) group attached to the oxygen atom of the dithiocarbonate moiety. Its general structure is K⁺[S₂C-O-(CH₂)₂CH(CH₃)]⁻. This compound belongs to the xanthate family, which are widely used in organic synthesis, coordination chemistry, and industrial applications (e.g., flotation agents in mining). While direct data on this specific compound is scarce in the literature, its properties and reactivity can be inferred from structurally analogous potassium O-alkyl carbonodithioates, such as O-ethyl, O-pentyl, and O-cyclohexyl derivatives .

Properties

CAS No. |

71316-26-2 |

|---|---|

Molecular Formula |

C6H11KOS2 |

Molecular Weight |

202.4 g/mol |

IUPAC Name |

potassium;pentan-2-yloxymethanedithioate |

InChI |

InChI=1S/C6H12OS2.K/c1-3-4-5(2)7-6(8)9;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |

InChI Key |

MPKDOJKIBYZQDA-UHFFFAOYSA-M |

SMILES |

CCCC(C)OC(=S)[S-].[K+] |

Canonical SMILES |

CCCC(C)OC(=S)[S-].[K+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences arise from the alkyl chain length and branching:

- Potassium O-ethyl carbonodithioate (C₃H₅KOS₂, MW 160.30): A shorter, linear alkyl chain confers higher polarity and solubility in polar solvents (e.g., water, ethanol). It has a melting point of 209–214°C .

- Potassium O-pentan-2-yl carbonodithioate (inferred: C₆H₁₁KOS₂, MW ~210.4): The branched pentan-2-yl group introduces steric hindrance and reduced polarity, likely lowering water solubility compared to the ethyl analog. Its melting point is expected to be lower due to decreased ionic character.

- S-Cyclohexyl O-ethyl carbonodithioate (C₉H₁₅KOS₂, MW 242.4): The bulky cyclohexyl group further reduces solubility in aqueous media but enhances lipophilicity, making it suitable for reactions in non-polar solvents .

Data Table: Comparative Analysis of Potassium O-Alkyl Carbonodithioates

Research Findings and Trends

- Steric Effects : Branched alkyl chains (e.g., pentan-2-yl) reduce reactivity in nucleophilic substitutions but improve stability in storage .

- Solubility : Longer chains enhance compatibility with organic phases, as seen in HFIP-mediated hydrosulfenylation reactions using O-ethyl derivatives .

- Thermal Stability : Ethyl derivatives exhibit higher thermal stability due to stronger ionic interactions, whereas bulkier analogs may decompose at lower temperatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.